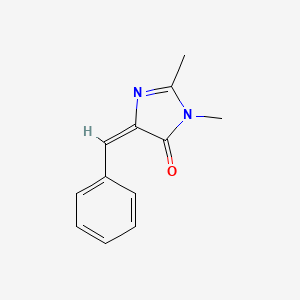
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties This compound features an azetidine ring, a four-membered nitrogen-containing ring, which imparts distinct chemical and physical characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azetidine and formaldehyde.
Reaction Conditions: The azetidine is reacted with formaldehyde under controlled conditions to form the intermediate compound. This reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the azetidine ring.
Purification: The intermediate compound is then purified using techniques such as recrystallization or chromatography to obtain the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2,4-dione, while reduction could produce azetidine-2,4-diyl diol.
Wissenschaftliche Forschungsanwendungen
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol involves its interaction with molecular targets through its hydroxyl groups and azetidine ring. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol can be compared with other similar compounds, such as:
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: This compound also features a chiral center and hydroxyl groups, but with a different ring structure.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl functional group but differ in their ring systems and overall structure.
The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups.
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol |
InChI |
InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5-/m0/s1 |
InChI-Schlüssel |
RVXDNESKZYUPKO-WHFBIAKZSA-N |
Isomerische SMILES |
C1[C@H](N[C@@H]1CO)CO |
Kanonische SMILES |
C1C(NC1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


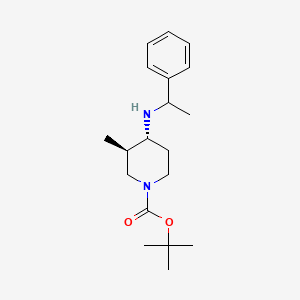
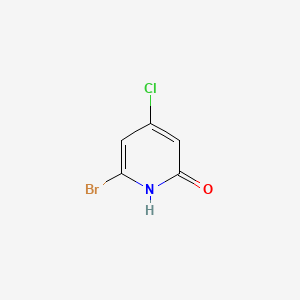

![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)

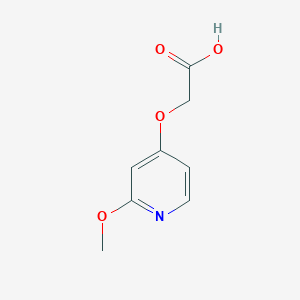
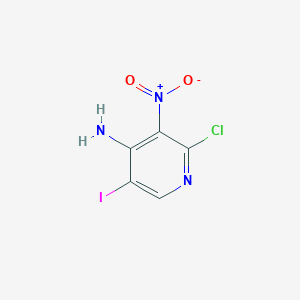
![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)
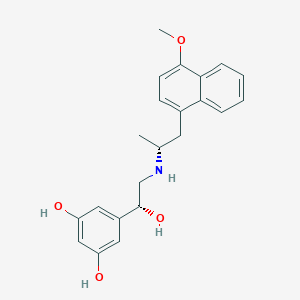

![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
